Trihexylamine
Overview
Description
Trihexylamine is an organic compound with the molecular formula C18H39N. It is a tertiary amine, characterized by three hexyl groups attached to a nitrogen atom. This compound is a colorless to pale yellow liquid with a distinct amine odor. This compound is known for its use as a reagent in organic synthesis and as an extractant in various industrial processes .
Preparation Methods
Synthetic Routes and Reaction Conditions: Trihexylamine can be synthesized through several methods. One common method involves the reaction of hexylamine with hexyl bromide in the presence of a base such as sodium hydroxide. The reaction proceeds via nucleophilic substitution, resulting in the formation of this compound.
Industrial Production Methods: In industrial settings, this compound is often produced through the catalytic hydrogenation of nitriles. For example, the hydrogenation of hexanenitrile in the presence of a palladium catalyst can yield this compound. This method is preferred for large-scale production due to its efficiency and high yield .
Chemical Reactions Analysis
Types of Reactions: Trihexylamine undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form the corresponding amine oxide using oxidizing agents such as hydrogen peroxide.
Reduction: It can be reduced to secondary or primary amines under specific conditions.
Substitution: this compound can participate in nucleophilic substitution reactions, where the nitrogen atom acts as a nucleophile.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide or peracids.
Reduction: Catalytic hydrogenation using palladium or platinum catalysts.
Substitution: Alkyl halides or sulfonates in the presence of a base.
Major Products Formed:
Oxidation: this compound oxide.
Reduction: Hexylamine or dihexylamine.
Substitution: Various substituted amines depending on the reactants used.
Scientific Research Applications
Trihexylamine has a wide range of applications in scientific research:
Chemistry: It is used as a phase transfer catalyst and as a reagent in organic synthesis.
Biology: this compound is employed in the extraction and purification of biological molecules.
Medicine: It serves as an intermediate in the synthesis of pharmaceuticals.
Industry: this compound is used in the production of dyes, pesticides, and as an extractant in metal recovery processes
Mechanism of Action
The mechanism of action of trihexylamine involves its ability to act as a nucleophile due to the lone pair of electrons on the nitrogen atom. This allows it to participate in various chemical reactions, including nucleophilic substitution and catalysis. In biological systems, this compound can interact with cellular membranes and proteins, influencing their function and activity .
Comparison with Similar Compounds
Triethylamine: A smaller tertiary amine with three ethyl groups.
Tripropylamine: A tertiary amine with three propyl groups.
Tributylamine: A tertiary amine with three butyl groups.
Comparison:
Basicity: Trihexylamine is less basic compared to smaller tertiary amines like triethylamine due to the steric hindrance of the larger hexyl groups.
Boiling Point: this compound has a higher boiling point compared to triethylamine and tripropylamine due to its larger molecular size.
Solubility: this compound is less soluble in water compared to smaller amines but is more soluble in organic solvents
This compound’s unique properties, such as its higher boiling point and lower basicity, make it suitable for specific applications where smaller amines might not be as effective.
Properties
IUPAC Name |
N,N-dihexylhexan-1-amine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H39N/c1-4-7-10-13-16-19(17-14-11-8-5-2)18-15-12-9-6-3/h4-18H2,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DIAIBWNEUYXDNL-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCN(CCCCCC)CCCCCC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H39N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID8059263, DTXSID301022397 | |
Record name | N,N-Dihexyl-1-hexanamine | |
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Record name | Amines, tri-C6-12-alkyl | |
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Molecular Weight |
269.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Liquid, Liquid; [Alfa Aesar MSDS] | |
Record name | 1-Hexanamine, N,N-dihexyl- | |
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Record name | Tri-n-hexylamine | |
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CAS No. |
102-86-3, 68038-01-7 | |
Record name | Trihexylamine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=102-86-3 | |
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Record name | Trihexylamine | |
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Record name | Amines, tri-C6-12-alkyl | |
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Record name | Trihexylamine | |
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Record name | 1-Hexanamine, N,N-dihexyl- | |
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Record name | N,N-Dihexyl-1-hexanamine | |
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Record name | Trihexylamine | |
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Record name | TRIHEXYLAMINE | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the molecular formula and weight of Trihexylamine?
A1: this compound has the molecular formula C18H39N and a molecular weight of 269.52 g/mol.
Q2: Which spectroscopic techniques are useful for characterizing this compound?
A2: Researchers commonly employ Fourier Transform Infrared (FTIR) spectroscopy to elucidate the structure of this compound-containing polymers. [] Additionally, Raman spectroscopy helps evaluate its selectivity in bifunctional anion exchange resins. []
Q3: How does this compound perform under high-pressure conditions?
A3: this compound plays a crucial role in the synthesis of the high-pressure polymorph of nanocrystalline LiFePO4 even at ambient pressure and low temperature. []
Q4: Can this compound be used in the synthesis of PVC materials?
A4: Yes, this compound serves as an antistatic agent in the formulation of environmentally friendly polyvinyl chloride (PVC) hose material. It enhances the material's low-temperature resistance, flexibility, and flame retardance. []
Q5: How does this compound function as a catalyst in polymerization reactions?
A5: this compound acts as a catalyst in the copolymerization of epoxides with cyclic anhydrides, facilitating the formation of polyester. []
Q6: Can this compound be utilized for the synthesis of quaternary ammonium compounds?
A6: Yes, this compound reacts with dimethyl carbonate to form quaternary ammonium methyl carbonates. Researchers have investigated the kinetics of this reaction, revealing valuable insights into reaction rates and activation energies. [, ]
Q7: What is the role of this compound in the allylation of phenol?
A7: this compound acts as an activator for quaternary ammonium poly(styrene-co-methylstyrene) catalysts used in the allylation of phenol. The structure of the catalyst, particularly the degree of ring substitution and crosslinkage, significantly influences the reaction's effectiveness. [, ]
Q8: How does the structure of a quaternary ammonium catalyst activated with this compound affect its catalytic activity?
A8: Research indicates that a catalyst with 10% ring substitution and 2% crosslinkage, activated with this compound, provides the best reactivity for the allylation of phenol. []
Q9: Can this compound be used in the development of supported liquid membranes for batteries?
A9: Yes, studies show that treating microporous polymeric films with this compound solutions can significantly increase zinc penetration resistivity, enhancing their potential application as separators in nickel-zinc secondary batteries. []
Q10: How does this compound compare to other tertiary amines in terms of extraction efficiency?
A11: Research indicates that this compound, in combination with an alcohol, exhibits the greatest synergistic effect in the extraction of carboxylic acids from aqueous solutions compared to other trialkylamines. []
Q11: Can this compound be used in the extraction of linear alkylbenzene sulfonates?
A13: Yes, this compound serves as an effective ion-pairing agent in the hollow fiber liquid phase micro-extraction of linear alkylbenzene sulfonates from aqueous samples. []
Q12: What is the role of this compound in solid-phase extraction methods for toxicological analysis?
A14: this compound, alongside nalorphine, serves as an internal standard in solid-phase extraction methods employing Bond-Elut Certify columns. This approach enables the simultaneous determination of various drugs of abuse and prescribed medications in biological fluids. []
Q13: Can supercritical water remove heteroatoms from this compound?
A15: Research suggests that supercritical water can facilitate the removal of nitrogen from this compound, offering a potential method for the treatment of hazardous materials containing this compound. []
Q14: What is the role of this compound in the synthesis of phthalocyanine-containing epoxy oligomers?
A17: this compound is used in the synthesis of CuPhc[COOH]4[SO3NH(C6H13)3]4, a salt used in the production of phthalocyanine-containing epoxy oligomers. The hydrophobic properties of this compound contribute to the lower hygroscopicity of the final product. []
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